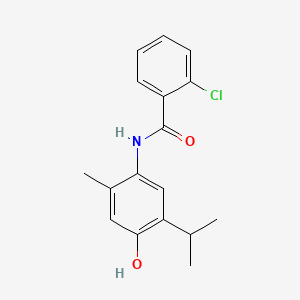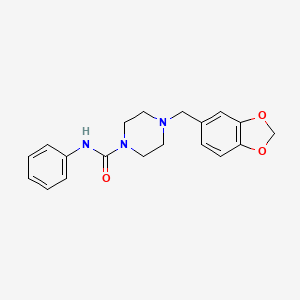
2-(3-乙基-2,4-二氧代-3,4-二氢-1(2H)-喹唑啉基)-N-(2-甲苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazolinone derivatives involves multiple steps, starting from simple aniline derivatives to the formation of the quinazolinone core. For instance, a series of novel quinazolin-5-ones, closely related to the target compound, were synthesized through the cyclization of 3-(3-ethylphenyl)-2-hydrazino-3H-quinazolin-4-one with various one-carbon donors, which in turn was synthesized from 3-ethyl aniline by an innovative route with improved yield (Alagarsamy et al., 2009).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone nucleus, which significantly influences their chemical behavior and biological activity. For instance, modifications to the quinazolinone core and the presence of various substituents have been shown to affect the molecule's interaction with biological targets (El Kayal et al., 2022).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including cyclization, alkylation, and aminolysis, depending on their functional groups. These reactions are crucial for the diversification of their chemical structure and the enhancement of their pharmacological profile. For example, the introduction of ethyl and methyl groups through specific reactions has been reported to yield compounds with significant biological activities (Alagarsamy et al., 2012).
科学研究应用
传感器开发
研究强调了喹唑啉酮衍生物在敏感电化学传感器的开发中的应用。例如,使用喹唑啉酮修饰电极对各种物质进行电氧化的研究证明了有效的电子介导行为,表明它们在创建用于生物和药物样品的新型传感器方面的潜力 (Karimi-Maleh 等,2014)。
药物研究
喹唑啉酮衍生物作为 H1 抗组胺剂的潜力已得到广泛研究。该类别中的几种化合物已显示出对豚鼠组胺诱导的支气管痉挛的显着保护作用,一些衍生物显示出比标准药物更有效的活性。这些发现为开发新类 H1 抗组胺药提供了有希望的途径 (Alagarsamy 等,2009)。
催化剂制备
喹唑啉酮衍生物也已应用于催化剂的制备。例如,已经探索了基于喹唑啉酮的钌催化剂的合成和利用,突出了它们在化学合成过程中的有效性和潜在应用 (Facchetti 等,2016)。
抗菌和抗炎特性
多项研究合成了喹唑啉酮衍生物并评估了它们的抗菌、抗炎和镇痛特性。已发现这些化合物在这些领域表现出显着的活性,表明它们作为开发新治疗剂的先导的潜力。值得注意的是,具有特定取代基的衍生物显示出增强的活性,强调了分子结构在决定其生物效应中的重要性 (Rajanarendar 等,2012)。
属性
IUPAC Name |
2-(3-ethyl-2,4-dioxoquinazolin-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-21-18(24)14-9-5-7-11-16(14)22(19(21)25)12-17(23)20-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIQQKGTJVOHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-YL)-N-(2-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)



![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)
![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)
![2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)
![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)
![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)